molecular formula C2H3F3Se B14756885 Methane, trifluoro(methylseleno)- CAS No. 1544-55-4

Methane, trifluoro(methylseleno)-

Cat. No.: B14756885
CAS No.: 1544-55-4
M. Wt: 163.01 g/mol
InChI Key: JTYFGEIPDDTBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methane, trifluoro(methylseleno)- (C₂H₃F₃Se) is a fluorinated organoselenium compound characterized by a methane backbone substituted with a trifluoromethyl (-CF₃) group and a methylseleno (-SeCH₃) group. Organoselenium compounds are notable for their unique electronic properties, catalytic roles, and applications in materials science, while fluorinated groups confer thermal stability and chemical inertness due to strong C-F bonds .

Properties

CAS No.

1544-55-4

Molecular Formula

C2H3F3Se

Molecular Weight

163.01 g/mol

IUPAC Name

trifluoro(methylselanyl)methane

InChI

InChI=1S/C2H3F3Se/c1-6-2(3,4)5/h1H3

InChI Key

JTYFGEIPDDTBLR-UHFFFAOYSA-N

Canonical SMILES

C[Se]C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methane, trifluoro(methylseleno)- typically involves the reaction of trifluoromethylating agents with selenium-containing compounds. One common method is the nucleophilic trifluoromethylation of selenium-containing substrates using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for Methane, trifluoro(methylseleno)- are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methane, trifluoro(methylseleno)- can undergo various types of chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Methane, trifluoro(methylseleno)- include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Methane, trifluoro(methylseleno)- can yield selenoxides, while reduction can produce selenides.

Scientific Research Applications

Methane, trifluoro(methylseleno)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methane, trifluoro(methylseleno)- involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the selenium atom can participate in redox reactions. These properties enable the compound to modulate biological processes, such as enzyme activity and oxidative stress responses .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds structurally or functionally related to methane, trifluoro(methylseleno)-:

Compound Name CAS Molecular Formula Substituents Applications/Properties References
Methane, trifluoro(methylseleno)- Not reported C₂H₃F₃Se -CF₃, -SeCH₃ Hypothetical/Research chemical (inferred) N/A
Methane, trifluoro(fluoromethoxy)- 2261-01-0 C₂H₂F₄O -CF₃, -OCH₂F Fluorine detection, thermal/photoemission studies
Methyl trifluoromethanesulfonate 333-27-7 C₂H₃F₃O₃S -CF₃, -SO₃CH₃ Strong methylating agent, lab reagent
Methane, trichlorofluoro- (CFC-11) 75-69-4 CCl₃F -CF₃, -Cl₃ Historical refrigerant, solvent (phased out)
Selenophene derivatives Various C₄H₄Se Selenium heterocycle Organic semiconductors, synthesis intermediates

Key Comparisons

Substituent Effects and Reactivity
  • Electron Affinity and Bond Strength: The trifluoromethoxy group in methane, trifluoro(fluoromethoxy)- exhibits high electron affinity due to fluorine’s electronegativity, making it useful in electron-deficient systems . C-Se bonds (234 kJ/mol) are weaker than C-S (272 kJ/mol) or C-O (358 kJ/mol) bonds, suggesting higher reactivity in selenium-containing compounds .
Hazards and Stability
  • Methyl trifluoromethanesulfonate is highly corrosive (H314) due to its sulfonate group . Methane, trifluoro(methylseleno)- may pose lower corrosivity but higher toxicity due to selenium, which requires careful handling.
  • Chlorofluorocarbons like trichlorofluoro-methane are environmentally persistent but phased out under the Montreal Protocol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.